Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is a chemical compound with the molecular formula CHO. It features a hydroxy group and a methoxy group attached to a benzoate structure, which is further substituted with a cyclopropylmethoxy group. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of phosphodiesterase type 4 inhibitors, such as roflumilast.
The compound was synthesized from 3,4-dihydroxymethyl benzoate and cyclopropylmethyl bromide using potassium carbonate as a base in acetone. The resulting structure is classified as an aromatic ester due to the presence of the benzoate moiety. Its relevance in pharmaceutical research highlights its classification within medicinal chemistry.
The synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate involves a nucleophilic substitution reaction. The method can be summarized as follows:
The yield of the target compound was approximately 18%, indicating that while the reaction proceeds effectively, optimization may be necessary for improved yields. The purification process is crucial for obtaining high-purity samples for further analysis.
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate can participate in various chemical reactions typical for aromatic compounds, including:
The compound's reactivity profile suggests potential pathways for further functionalization or modification that could enhance its pharmacological properties.
The mechanism of action for methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate primarily revolves around its role as an intermediate in synthesizing phosphodiesterase type 4 inhibitors. These inhibitors work by preventing the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells, which can result in anti-inflammatory effects and bronchodilation.
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate finds applications primarily in medicinal chemistry as an intermediate in synthesizing drugs targeting inflammatory diseases and respiratory conditions. Its derivatives may also have potential uses in developing new therapeutic agents due to their ability to modulate intracellular signaling pathways related to cAMP levels.
The systematic IUPAC name—methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate—precisely defines the substituent positions and functional groups [2] [3]. Single-crystal X-ray diffraction (collected at 113 K) confirms the molecular conformation: a dihedral angle of 60.3(4)° exists between the benzene ring and the cyclopropyl ring, while atoms O1–O4 and C1–C8 adopt near-coplanarity (maximum deviation: 0.028 Å) [2]. Key crystallographic parameters include:
Table 2: Crystallographic Data Summary
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Volume | 1086.3(4) ų |
Z (Formula Units) | 4 |
Hydrogen Bond Geometry | O3–H3⋯O1: 2.7808(14) Å |
Dihedral Angle (Benzene/Cyclopropyl) | 60.3(4)° |
The compound emerged during early 2000s asthma and COPD drug discovery campaigns targeting phosphodiesterase-4 (PDE4) inhibition [2]. Researchers identified it as a key intermediate in synthesizing roflumilast—a first-in-class PDE4 inhibitor approved for severe COPD. Its design rationale stemmed from structure-activity relationship (SAR) studies indicating that:
This compound serves as a strategic precursor in roflumilast synthesis, where selective functionalization of the phenolic hydroxyl group is critical [2] [5]. The documented synthesis involves:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7